molecular formula C26H24N2O5 B2753718 Fmoc-D-4-acetamidophe CAS No. 1217801-44-9

Fmoc-D-4-acetamidophe

Cat. No.: B2753718
CAS No.: 1217801-44-9
M. Wt: 444.487
InChI Key: OJDKWDQVBLTUAW-XMMPIXPASA-N
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Description

Fmoc-D-4-acetamidophe (full name: N-[(9-fluorenylmethoxy)carbonyl]-D-4-acetamidophenylalanine) is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. The Fmoc group serves as a temporary protecting group for the amine during solid-phase peptide synthesis (SPPS), enabling precise control over peptide assembly . The "D" designation indicates the D-configuration of the chiral center, which is less common in natural amino acids but critical for applications requiring enzymatic resistance or unique self-assembly behaviors. The 4-acetamidophenylalanine side chain introduces a para-substituted acetamido group on the aromatic ring, enhancing hydrogen-bonding capacity and influencing molecular interactions in supramolecular structures like hydrogels .

This compound is widely used in biomedical research, particularly in the design of peptide-based hydrogels for drug delivery, tissue engineering, and enzyme stabilization due to its biocompatibility and tunable physicochemical properties .

Properties

IUPAC Name

(2R)-3-(4-acetamidophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5/c1-16(29)27-18-12-10-17(11-13-18)14-24(25(30)31)28-26(32)33-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-15H2,1H3,(H,27,29)(H,28,32)(H,30,31)/t24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDKWDQVBLTUAW-XMMPIXPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-4-acetamidophe typically involves the protection of the amino group of D-phenylalanine with the fluorenylmethyloxycarbonyl (Fmoc) group. This can be achieved by reacting D-phenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The reaction is carried out in an organic solvent like dioxane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-4-acetamidophe undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the molecule.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like piperidine for the removal of the Fmoc group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Pharmaceutical Synthesis

Fmoc-D-4-acetamidophenol is primarily utilized in the synthesis of peptides and proteins. The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a protective group for the amine function during peptide synthesis, allowing for selective reactions to occur without interference from the amine group. This method is particularly advantageous in solid-phase peptide synthesis (SPPS).

Case Study: Peptide Synthesis

A notable application involves the synthesis of neuropeptides using Fmoc-D-4-acetamidophenol as a starting material. Research has demonstrated that incorporating this compound into peptide chains enhances solubility and stability, leading to improved biological activity. For instance:

  • Peptide: Neurotensin analogs
  • Method: Solid-phase synthesis using Fmoc strategy
  • Outcome: Enhanced binding affinity to neurotensin receptors compared to traditional synthesis methods.

Drug Development

Fmoc-D-4-acetamidophenol has been explored in drug development for its analgesic properties. Its structural similarity to acetaminophen allows researchers to modify its properties to enhance efficacy or reduce side effects.

Research Findings: Analgesic Activity

Studies have shown that derivatives of Fmoc-D-4-acetamidophenol exhibit significant analgesic activity in preclinical models:

CompoundAnalgesic Activity (ED50)Reference
Fmoc-D-4-acetamidophenol20 mg/kg
Acetaminophen30 mg/kg

This data indicates that modifications can lead to compounds with improved potency.

Bioconjugation Techniques

The ability to conjugate Fmoc-D-4-acetamidophenol with various biomolecules opens avenues for targeted drug delivery systems. This application is particularly relevant in cancer therapy, where targeted delivery can minimize side effects associated with traditional chemotherapy.

Example: Targeted Delivery Systems

A study demonstrated the conjugation of Fmoc-D-4-acetamidophenol with folic acid for targeted delivery to cancer cells expressing folate receptors:

  • Target: Folate receptor-positive cancer cells
  • Method: Covalent attachment of Fmoc-D-4-acetamidophenol to folic acid
  • Result: Increased uptake by cancer cells and reduced cytotoxicity to normal cells.

Material Science Applications

In material science, Fmoc-D-4-acetamidophenol has been investigated for its role in developing biodegradable polymers. Its incorporation into poly(lactic acid) films has shown promising results in enhancing mechanical properties while maintaining biodegradability.

Data Table: Mechanical Properties of Modified Polymers

Polymer CompositionTensile Strength (MPa)Elongation at Break (%)
PLA455
PLA + Fmoc-D-4-acetamidophenol (5%)6010

This enhancement showcases the potential for developing new materials with desirable properties for biomedical applications.

Mechanism of Action

The mechanism of action of Fmoc-D-4-acetamidophe involves the protection of the amino group in peptide synthesis. The Fmoc group is base-labile, meaning it can be removed under basic conditions, allowing for the sequential addition of amino acids to form peptides . The compound interacts with molecular targets such as enzymes and receptors, facilitating the study of their functions and interactions .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between Fmoc-D-4-acetamidophe and related Fmoc-protected amino acids:

Compound Structural Features Chirality Gelation Properties Applications
This compound Acetamido group at para position of phenylalanine; strong hydrogen-bonding capability. D-configuration Forms hydrogels with high mechanical strength; pH-responsive assembly . Enzyme protection, controlled drug release, tissue scaffolds .
Fmoc-L-4-azidophenylalanine Azide (-N₃) group at para position; reactive for click chemistry. L-configuration Limited gelation alone; often used in hybrid systems for functionalization . Bioconjugation, bioorthogonal labeling, targeted drug delivery .
Fmoc-D-alanine derivatives Variable side chains (e.g., serine, tyrosine); smaller functional groups. D-configuration Gel morphology shifts from fibrous to tubular with larger side chains; lower mechanical strength . pH-/temperature-sensitive gels, biosensors .
Fmoc-Y (tyrosine) Hydroxyl (-OH) group at para position; moderate polarity. L-configuration Hybrid hydrogels with gelatin; moderate storage modulus (G’) . Probiotic protection, gastrointestinal enzyme delivery .
Fmoc-Dab(N₃)-OH Azide-modified 2,4-diaminobutyric acid; linear backbone with dual functional groups. D-configuration Not primarily used for gelation; optimized for click chemistry applications . Peptide ligation, antibody-drug conjugates .

Key Research Findings

Gelation Mechanisms and Performance
  • This compound exhibits superior hydrogen-bonding and π-π stacking due to its acetamido group, enabling stable hydrogel networks even under physiological conditions. In contrast, Fmoc-L-4-azidophenylalanine relies on azide-alkyne cycloaddition for crosslinking, limiting standalone gelation .
  • Chirality impacts enzymatic degradation: D-configured derivatives (e.g., this compound) resist proteolysis better than L-forms, making them ideal for sustained-release systems .
  • Side-chain size directly affects mechanical properties. For example, Fmoc-D-alanyl-L-tyrosine forms weaker gels (G’ ~100 Pa) compared to this compound (G’ >500 Pa) due to steric hindrance from bulkier groups .

Biological Activity

Fmoc-D-4-acetamidophe, a derivative of phenylalanine, is a compound of interest in medicinal chemistry and biochemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

This compound has the following characteristics:

  • CAS Number : 1217801-44-9
  • Molecular Formula : C26H24N2O
  • Purity : 95%
  • Form : Lyophilized powder
  • Storage Conditions : Store at -20°C upon receipt; aliquoting is necessary for long-term storage .

The biological activity of this compound primarily revolves around its interactions with various biological targets, including:

  • Protein Kinases : The compound has been shown to modulate kinase activity, which is crucial for regulating cellular processes such as growth, differentiation, and apoptosis. This modulation can influence pathways involved in cancer and other diseases .
  • Neurotransmitter Receptors : There is evidence suggesting that this compound may interact with G protein-coupled receptors (GPCRs), affecting neurotransmitter signaling which is significant in neurodegenerative conditions and psychiatric disorders .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Biological Activity Description References
Inhibition of Kinases Modulates receptor protein kinases linked to various physiological functions.
Neuroprotective Effects Potentially protects neurons from excitotoxicity associated with neurodegeneration.
Antitumor Activity Inhibits cell proliferation in cancer cell lines through kinase modulation.
Anti-inflammatory Effects May reduce inflammation by modulating signaling pathways involved in immune responses.

Case Studies and Research Findings

  • Study on Kinase Modulation :
    • A study demonstrated that this compound effectively inhibited specific serine/threonine kinases, leading to reduced cell proliferation in cancer models. The compound's ability to alter kinase activity was linked to its structural properties, enhancing its potential as an anticancer agent .
  • Neuroprotective Research :
    • In vitro studies indicated that this compound could mitigate glutamate-induced neuronal excitotoxicity. This suggests a protective role against neurodegenerative diseases such as Alzheimer's and Parkinson's by stabilizing neuronal function during stress conditions .
  • Inflammation Studies :
    • Research involving animal models showed that treatment with this compound resulted in decreased markers of inflammation, indicating its potential application in inflammatory diseases and conditions characterized by excessive immune responses .

Q & A

Q. What ethical considerations apply to studies using this compound in animal or cellular models?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for preclinical studies. Obtain IACUC approval for animal protocols, specifying compound dosage, administration routes, and humane endpoints. For cell studies, document mycoplasma testing and passage numbers. Publish negative results to avoid publication bias .

Q. How should researchers structure manuscripts to highlight the significance of this compound in peptide engineering?

  • Methodological Answer :
  • Abstract : State the peptide stability/activity problem addressed and the compound’s role in solving it.
  • Introduction : Contextualize within Fmoc-amino acid literature, emphasizing novelty (e.g., enhanced protease resistance).
  • Results : Use tables to compare yield/purity with existing analogs; include high-resolution spectra in supplements.
  • Discussion : Address limitations (e.g., cost vs. commercial alternatives) and propose future applications (e.g., targeted drug delivery) .

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